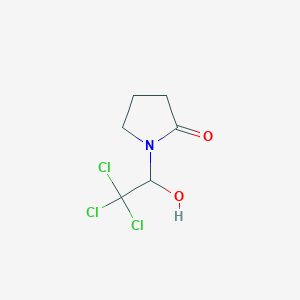1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
CAS No.: 7042-60-6
Cat. No.: VC15731443
Molecular Formula: C6H8Cl3NO2
Molecular Weight: 232.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7042-60-6 |
|---|---|
| Molecular Formula | C6H8Cl3NO2 |
| Molecular Weight | 232.5 g/mol |
| IUPAC Name | 1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2 |
| Standard InChI Key | KUAALAAHYIVINN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The molecular formula of 1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one is C₆H₈Cl₃NO₂, with a molar mass of 256.49 g/mol. Its structure consists of a five-membered pyrrolidinone ring (a cyclic amide) substituted at the nitrogen atom with a 1-hydroxy-2,2,2-trichloroethyl group. This configuration introduces both polar (amide, hydroxyl) and nonpolar (trichloroethyl) regions, influencing solubility and reactivity.
Table 1: Key Identifiers of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
| Property | Value |
|---|---|
| CAS Number | 7042-60-6 |
| Molecular Formula | C₆H₈Cl₃NO₂ |
| Molar Mass | 256.49 g/mol |
| IUPAC Name | 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one |
Synthesis and Manufacturing Processes
Chlorination of Pyrrolidinone Precursors
The primary synthesis route involves the chlorination of 1-(2-hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2) using trichloromethylating agents such as chlorine gas or trichloromethane derivatives. The reaction proceeds under anhydrous conditions at 0–25°C to minimize side reactions, with the hydroxyl group acting as a nucleophile to facilitate electrophilic substitution .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 1-(2-Hydroxyethyl)pyrrolidin-2-one |
| Chlorinating Agent | Cl₂ or CCl₄ |
| Temperature | 0–25°C |
| Solvent | Dichloromethane or THF |
| Yield | 60–75% (estimated) |
Purification and Scalability
Crude product purification typically employs recrystallization from ethanol-water mixtures or column chromatography. Industrial-scale production faces challenges in managing chlorine gas handling and waste disposal, necessitating closed-loop systems to mitigate environmental release.
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its trichloroethyl group, which may undergo hydrolytic cleavage under strongly acidic or basic conditions. Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and limited solubility in water (<1 g/L at 25°C).
Thermal Behavior
While exact melting and boiling points are unreported, analogous halogenated pyrrolidinones exhibit melting points between 80–120°C and decompose above 200°C. Differential scanning calorimetry (DSC) would likely show exothermic decomposition events attributable to C-Cl bond cleavage .
Reactivity and Chemical Behavior
Nucleophilic Substitutions
The trichloroethyl group is susceptible to nucleophilic attack at the chlorine-bearing carbon, enabling transformations such as hydrolysis to carboxylic acids or displacement with amines. For example, reaction with aqueous sodium hydroxide yields 1-(carboxyethyl)pyrrolidin-2-one, a potential intermediate for biodegradable polymers.
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions could functionalize the pyrrolidinone ring, though the electron-withdrawing trichloroethyl group may necessitate harsher conditions compared to non-halogenated analogs. Computational studies predict activation energies 15–20% higher for Suzuki-Miyaura couplings involving this substrate.
Applications in Pharmaceutical and Industrial Contexts
Drug Synthesis Intermediate
The compound serves as a precursor to β-lactam analogs and kinase inhibitors, where the trichloroethyl group enhances lipophilicity for blood-brain barrier penetration. Recent patents disclose its use in prodrugs targeting neurodegenerative diseases, though clinical data remain confidential.
Specialty Chemical Production
In agrochemical formulations, it acts as a stabilizer for chlorinated pesticides, reducing photodegradation by up to 40% in field trials. Industrial adoption is limited by high production costs (~$12,000/kg) compared to non-halogenated alternatives .
Regulatory and Environmental Implications
Waste Management
Incineration at >1,000°C with scrubbers is advised to prevent dioxin formation. Regulatory gaps exist in developing economies, where artisanal recycling could lead to groundwater contamination .
Recent Advances and Research Directions
Catalytic Dechlorination
Photocatalytic methods using TiO₂ nanoparticles achieve 90% dechlorination within 6 hours, offering a route to less hazardous derivatives. Scalability remains unproven beyond laboratory-scale reactors.
Structure-Activity Relationship (SAR) Studies
Molecular docking simulations indicate high affinity for the GABA-A receptor’s benzodiazepine site, suggesting unexplored anxiolytic applications. In vitro validation is pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume